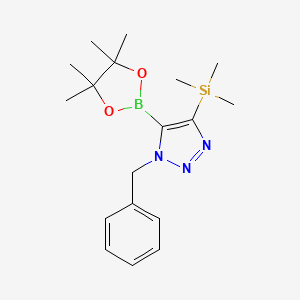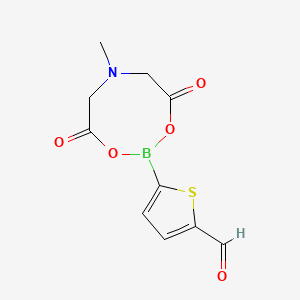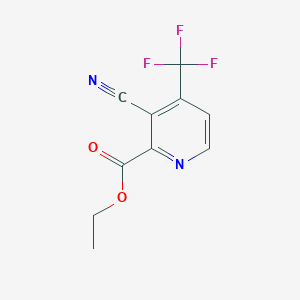![molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0](/img/structure/B1404696.png)
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Overview
Description
“1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” is a chemical compound with the molecular formula C14H15FN4 . It belongs to the class of organic compounds known as phenylpyrimidines .
Synthesis Analysis
The synthesis of pyridazine derivatives like “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . The synthesis allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The introduction of the F atom at the 3rd or 4th position was found to be effective at reducing the conjugate formation by certain compounds . This suggests that the fluorophenyl group in “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” may influence its chemical reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored in the synthesis of various derivatives with potential biological activities. For instance, Peet (1984) reported the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, highlighting the reactivity of similar compounds in forming derivatives with potential biological applications (Peet, 1984).
Biological Activities
- A study by Bansal et al. (2009) examined amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone for vasodilatory activity, demonstrating the relevance of similar compounds in vascular research (Bansal, Kumar, Carrón, & de la Calle, 2009).
- Sundar et al. (2011) synthesized constrained amine analogs of pyridazinone, showing the potential of such compounds as histamine H₃ receptor antagonists, indicating their therapeutic potential (Sundar, Bailey, Bacon, Aimone, Huang, Lyons, Raddatz, & Hudkins, 2011).
- Huang et al. (2005) found that derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, which are structurally similar, acted as melanin-concentrating hormone receptor-1 antagonists (Huang, Baker, Schwarz, Fan, Heise, Zhang, Goodfellow, Markison, Gogas, Chen, Wang, & Zhu, 2005).
Applications in Drug Design
- Aggarwal et al. (2020) explored the synthesis of analogs with analgesic properties, indicating the relevance of the compound in pain management research (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Future Directions
The future directions for research on “1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
properties
IUPAC Name |
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPMZVVJXBWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)






![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
